1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

Description

Properties

Molecular Formula |

C8H7NO5 |

|---|---|

Molecular Weight |

197.14 g/mol |

IUPAC Name |

1-(3,4-dihydroxy-5-nitrophenyl)ethanone |

InChI |

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)7(11)3-5/h2-3,11-12H,1H3 |

InChI Key |

RZTRFWLYXYIRAX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone chemical structure and properties

An In-depth Technical Guide to 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone for Researchers and Drug Development Professionals

Introduction

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, a nitrocatechol derivative, is a molecule of significant interest in medicinal chemistry and pharmacology. Its structural resemblance to endogenous catecholamines and the presence of a nitro group confer unique chemical and biological properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, spectral analysis, and biological activity, with a particular focus on its role as an inhibitor of Catechol-O-methyltransferase (COMT). The insights presented herein are intended to support researchers, scientists, and drug development professionals in their exploration of this compound's therapeutic potential.

Chemical Identity and Structure

A clear understanding of the molecule's fundamental characteristics is paramount for any scientific investigation.

-

IUPAC Name: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone

-

Synonyms: 3',4'-Dihydroxy-5'-nitroacetophenone

-

CAS Number: 116313-78-9[1]

-

Molecular Formula: C₈H₇NO₅

-

Molecular Weight: 197.15 g/mol

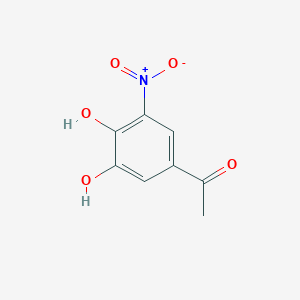

The chemical structure of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is characterized by an acetophenone core functionalized with two hydroxyl groups and a nitro group on the phenyl ring.

Caption: Chemical structure of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Appearance | Yellow Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, ethyl ether, and benzene. | [2] |

| pKa | Not available |

Synthesis and Purification

The synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is typically achieved through the nitration of a precursor molecule, 3',4'-dihydroxyacetophenone.

Synthetic Pathway: Electrophilic Aromatic Substitution

The primary route for synthesizing 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone involves the electrophilic aromatic substitution (nitration) of 3',4'-dihydroxyacetophenone. The hydroxyl groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The regioselectivity of the nitration is therefore influenced by the interplay of these electronic effects.

Caption: General workflow for the synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Experimental Protocol: Nitration of 3',4'-Dihydroxyacetophenone

This protocol is a representative procedure and may require optimization based on laboratory conditions.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 3',4'-dihydroxyacetophenone in a suitable solvent like acetic acid.

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) to the reaction flask while maintaining a low temperature (0-5 °C) to control the exothermic reaction and minimize side-product formation.[3]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Spectral Analysis

Structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region. The chemical shifts will be influenced by the electron-withdrawing nitro group and electron-donating hydroxyl groups. The methyl protons of the acetyl group will appear as a singlet in the upfield region. |

| ¹³C NMR | The spectrum will show eight distinct carbon signals. The carbonyl carbon of the acetyl group will be the most downfield signal. The aromatic carbons will have chemical shifts determined by their substitution pattern. |

| IR Spectroscopy | Characteristic peaks for the hydroxyl (O-H) stretch (broad, ~3300-3500 cm⁻¹), carbonyl (C=O) stretch (~1680 cm⁻¹), and nitro (N-O) stretches (asymmetric ~1500-1540 cm⁻¹ and symmetric ~1335-1355 cm⁻¹) will be observed.[4] |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (197.15 g/mol ) should be observed. |

Biological Activity and Applications

The primary biological significance of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone lies in its ability to inhibit the enzyme Catechol-O-methyltransferase (COMT).

Mechanism of Action: COMT Inhibition

COMT is a key enzyme in the metabolic degradation of catecholamines, such as dopamine, norepinephrine, and epinephrine.[5] By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, COMT deactivates these neurotransmitters.

Inhibition of COMT, particularly in the periphery, is a valuable therapeutic strategy for Parkinson's disease. By preventing the peripheral breakdown of levodopa, a precursor to dopamine, COMT inhibitors increase its bioavailability to the brain, where it can be converted to dopamine to alleviate motor symptoms.

Caption: Role of COMT in Levodopa metabolism and the mechanism of COMT inhibitors.

Therapeutic Potential

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone and its derivatives have been investigated as potent and selective peripheral COMT inhibitors.[6][7][8] The introduction of a nitro group and the specific substitution pattern on the catechol ring are crucial for high inhibitory activity.[5] The selectivity for peripheral COMT over central COMT is a desirable characteristic to minimize potential central nervous system side effects.[7]

Safety and Handling

Appropriate safety precautions must be observed when handling 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone in a laboratory setting.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[9]

-

Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

-

First-Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is a valuable compound for researchers in medicinal chemistry and drug discovery. Its well-defined synthesis and potent COMT inhibitory activity make it an important lead compound for the development of new therapeutics, particularly for neurodegenerative disorders like Parkinson's disease. Further investigation into its pharmacokinetic properties, safety profile, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Sources

- 1. 116313-85-0 | CAS DataBase [m.chemicalbook.com]

- 2. 10373-78-1 | CAS DataBase [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ethanone, 1-(4-hydroxy-3-nitrophenyl)- [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

In-Depth Technical Guide: The 3,4-Dihydroxy-5-Nitrophenyl Scaffold in Neuropharmacology

Executive Summary

In pharmaceutical literature and chemical databases, a critical nomenclature distinction must be made regarding the 3,4-dihydroxy-5-nitrophenyl scaffold. CAS 116313-85-0 specifically designates 3,4-dihydroxy-5-nitrobenzaldehyde [1], a highly reactive intermediate and known pharmacopoeial impurity (Impurity C) in the synthesis of the Parkinson's disease drug Entacapone[2]. A structurally analogous compound, 3,4-dihydroxy-5-nitroacetophenone (CAS 116313-84-9), serves a parallel role in the synthesis of Tolcapone[3].

Because both compounds share the identical 3,4-dihydroxy-5-nitrophenyl core—the definitive pharmacophore responsible for Catechol-O-methyltransferase (COMT) inhibition[4]—this whitepaper will analyze the structural causality, synthetic methodologies, and analytical protocols centered around the primary CAS 116313-85-0 scaffold.

Structural Causality & Physicochemical Profile

To understand why CAS 116313-85-0 is a cornerstone in neuropharmacological drug design, we must analyze the causality behind its specific functional groups:

-

The Catechol Moiety (3,4-dihydroxy): This structural feature is essential for bidentate chelation. The two adjacent hydroxyl groups coordinate directly with the Mg²⁺ ion located deep within the catalytic active site of the COMT enzyme[4].

-

The 5-Nitro Group: Acting as a powerful electron-withdrawing group (EWG), the nitro moiety significantly lowers the pKa of the adjacent catechol hydroxyls. This ensures the hydroxyls are ionized at physiological pH, dramatically increasing the binding affinity to the Mg²⁺ ion compared to un-nitrated catechols.

-

The Aldehyde Group: Serves as the crucial synthetic handle. It acts as an electrophilic center for Knoevenagel condensations, allowing chemists to build the extended conjugated alkene systems seen in final Active Pharmaceutical Ingredients (APIs) like Entacapone[3].

Table 1: Physicochemical Properties of CAS 116313-85-0

| Property | Value | Causality / Significance |

| Molecular Formula | C₇H₅NO₅ | Defines the core nitrocatechol building block. |

| Molecular Weight | 183.12 g/mol | Low molecular weight allows for efficient downstream conjugation without violating Lipinski's Rule of 5[1]. |

| Appearance | Dark Yellow Solid | The conjugated nitro-aromatic system absorbs visible light, acting as a visual indicator during purification[5]. |

| Topological Polar Surface Area | 103 Ų | High polarity dictates its solubility profile, requiring polar organic solvents (e.g., Acetonitrile, Ethyl Acetate) for reactions[6]. |

| H-Bond Donors / Acceptors | 2 / 5 | Critical for enzyme active-site interaction and predicting chromatographic retention times[6]. |

Mechanistic Pathway: COMT Inhibition

In the clinical management of Parkinson's disease, Levodopa (L-DOPA) is administered to replenish dopamine levels in the brain. However, peripheral COMT rapidly metabolizes L-DOPA into the inactive metabolite 3-O-methyldopa (3-OMD), severely reducing the amount of L-DOPA that crosses the blood-brain barrier[4].

Drugs synthesized from CAS 116313-85-0 act as false substrates. The nitrocatechol pharmacophore tightly binds to the COMT enzyme, competitively inhibiting the degradation of L-DOPA and prolonging its therapeutic half-life[4].

Mechanism of COMT inhibition by the 3,4-dihydroxy-5-nitro scaffold preserving L-DOPA.

Experimental Workflows: Synthesis & Validation

The synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde is typically achieved via the selective demethylation of 5-nitrovanillin[5].

Protocol 1: Selective Demethylation of 5-Nitrovanillin

Scientific Rationale: Traditional harsh acidic demethylation (e.g., refluxing in HBr/AcOH) can lead to the degradation of the sensitive aldehyde group. The protocol below utilizes an Aluminum/Iodine system to generate Aluminum Triiodide (AlI₃) in situ. AlI₃ acts as a soft Lewis acid that selectively cleaves the aryl methyl ether without destroying the aldehyde or nitro functional groups[5].

Step-by-Step Methodology:

-

Reagent Activation: To a 100 mL round-bottom flask, add 2.095 g of elemental Iodine, 0.368 g of Aluminum powder, and 40 mL of anhydrous acetonitrile[5].

-

In Situ AlI₃ Generation: Heat the mixture to reflux and stir for approximately 2 hours.

-

Self-Validating Checkpoint: The reaction is complete when the deep violet-red color of elemental iodine completely dissipates, indicating the full conversion to AlI₃[5].

-

-

Substrate Addition: Cool the mixture slightly. Add 1.597 g of Pyridine (which acts as an acid scavenger to prevent side reactions) followed by 0.986 g of 5-nitrovanillin[5].

-

Cleavage Reaction: Maintain continuous stirring for 18 hours. Monitor the reaction progression via TLC or HPLC until the 5-nitrovanillin peak is entirely consumed.

-

Quenching & Acidification: Cool the mixture to room temperature. Safely quench the Lewis acid by slowly adding 10 mL of 2 mol/L dilute hydrochloric acid[5].

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic phases over anhydrous sodium sulfate, concentrate via rotary evaporation, and purify using fast column chromatography (Mobile phase: Ethyl Acetate to Petroleum Ether 1:3 v/v) to yield the target yellow solid (approx. 71% yield)[5].

Synthetic route from 5-nitrovanillin to Entacapone via CAS 116313-85-0.

Analytical & Quality Control Protocols

Because unreacted CAS 116313-85-0 can carry over into the final drug product, it is strictly monitored as Entacapone EP Impurity C under pharmacopoeial guidelines[2]. Rigorous Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are required to quantify its presence.

Table 2: Standardized HPLC Parameters for Impurity C Detection

| Parameter | Specification | Scientific Rationale |

| Stationary Phase | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides optimal retention and theoretical plate count for polar aromatic compounds. |

| Mobile Phase | Phosphate buffer (pH ~2.5) / Methanol | A low pH is critical to suppress the ionization of the catechol hydroxyls, preventing peak tailing and improving resolution. |

| Detection Wavelength | UV at ~280 nm & 330 nm | Captures the strong absorbance profile of the extended conjugation within the nitro-aromatic ring[1]. |

| Elution Profile | Gradient Elution | Ensures the baseline separation of the highly polar Impurity C (elutes early) from the highly lipophilic Entacapone API (elutes late). |

References

-

PubChem. "3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957" National Center for Biotechnology Information. URL: [Link]

-

PubChem. "Entacapone | C14H15N3O5 | CID 5281081" National Center for Biotechnology Information. URL: [Link]

- Google Patents.

Sources

- 1. 3,4-Dihydroxy-5-nitrobenzaldehyde | C7H5NO5 | CID 5748957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxy-5-nitrobenzaldehyde | LGC Standards [lgcstandards.com]

- 3. US5446194A - Pharmacologically active catechol derivatives - Google Patents [patents.google.com]

- 4. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitro-4,5-dihydroxybenzaldehyde | 116313-85-0 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

The Role of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone in Entacapone Synthesis: Impurity Profiling and Pharmacological Significance

Executive Summary

In the landscape of neuropharmacology, Entacapone stands as a critical catechol-O-methyltransferase (COMT) inhibitor used as an adjunct therapy for Parkinson's disease. While the primary synthetic route to Entacapone relies on the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde, the presence of closely related structural analogues dictates the ultimate purity and efficacy of the Active Pharmaceutical Ingredient (API).

This technical guide explores the dual role of 1-(3,4-dihydroxy-5-nitrophenyl)ethanone (also known as 3,4-dihydroxy-5-nitroacetophenone or DHNA). To the process chemist, it is a critical process impurity that must be rigorously controlled; to the medicinal chemist, it is a validated pharmacophore and scaffold for structure-activity relationship (SAR) studies.

Mechanistic Role 1: The Impurity Propagation Cascade

The industrial synthesis of Entacapone typically begins with vanillin (4-hydroxy-3-methoxybenzaldehyde). However, commercial vanillin—whether derived from lignin depolymerization or the petrochemical alkylation of guaiacol—frequently contains trace amounts of acetovanillone (4-hydroxy-3-methoxyacetophenone). Because of their nearly identical physicochemical properties, acetovanillone easily co-crystallizes with vanillin, bypassing early purification steps.

If left unchecked, acetovanillone undergoes the exact same synthetic transformations as the primary API precursor, leading to a parallel impurity cascade.

The Chemical Pathway

-

Nitration: Both vanillin and acetovanillone undergo electrophilic aromatic substitution to yield their 5-nitro derivatives.

-

Demethylation: Treatment with hydrobromic acid (HBr) in acetic acid cleaves the methyl ether. The strong acid protonates the methoxy oxygen, while the bromide ion acts as a nucleophile in an

attack on the sterically accessible methyl group. This yields 3,4-dihydroxy-5-nitrobenzaldehyde (the API precursor) and 1-(3,4-dihydroxy-5-nitrophenyl)ethanone (the impurity intermediate). -

Knoevenagel Condensation: In the final step, reaction with N,N-diethylcyanoacetamide yields Entacapone. Simultaneously, the DHNA impurity reacts to form the methyl-entacapone analogue (N,N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)but-2-enamide).

Fig 1: Parallel propagation of the acetophenone impurity during Entacapone API synthesis.

Kinetic Control & Electrophilicity

The formation of the methyl-entacapone impurity is somewhat mitigated by inherent chemical kinetics. Ketones are significantly less electrophilic than aldehydes. The methyl group of DHNA exerts a positive inductive effect (+I), increasing electron density at the carbonyl carbon and reducing its susceptibility to nucleophilic attack by the cyanoacetamide carbanion. Furthermore, the methyl group introduces steric hindrance.

However, because the Knoevenagel condensation in Entacapone synthesis is notoriously slow—often requiring 84 to 100 hours of reflux as documented in 1[1]—the extended thermal exposure allows the slower ketone condensation to proceed, leading to unacceptable accumulation of the methyl-entacapone impurity if the starting materials are not rigorously controlled.

Fig 2: Kinetic differentiation in Knoevenagel condensation due to steric and electronic effects.

Mechanistic Role 2: SAR Scaffold for COMT Inhibition

Beyond its role as an impurity, 1-(3,4-dihydroxy-5-nitrophenyl)ethanone is a pharmacologically active entity in its own right. According to 2[2], the compound itself exhibits potent COMT inhibitory activity. The presence of the nitro-catechol moiety is the absolute requirement for binding to the active site of the COMT enzyme, where the catechol hydroxyls chelate the active-site magnesium ion (

In medicinal chemistry, DHNA serves as a versatile building block. It is utilized in the synthesis of pentanedione derivatives (such as Nitecapone analogues) and other highly active catechol derivatives, as heavily detailed in 3[3].

Experimental Protocols

To control this impurity within Quality by Design (QbD) frameworks, analytical laboratories must synthesize DHNA as a reference standard and validate its quantification in the API.

Protocol A: Synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Reference Standard

This self-validating protocol is adapted from Example 19 of US5446194A[2], utilizing thermodynamic driving forces to achieve complete demethylation.

-

Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve 19.9 g of 4-hydroxy-3-methoxy-5-nitroacetophenone in 200 mL of glacial acetic acid.

-

Reagent Addition: Slowly add 200 mL of 48% aqueous hydrobromic acid (HBr). Causality: The vast molar excess of HBr ensures that the equilibrium of the ether cleavage is driven to completion, while acetic acid provides a polar protic environment that stabilizes the

transition state. -

Thermal Activation: Heat the mixture to reflux (~115°C) for exactly 5 hours.

-

Quenching & Precipitation: Cool the reaction to room temperature. Add 500 mL of a saturated aqueous sodium sulfate (

) solution and let stand overnight at 5°C. Causality: The high ionic strength of the sulfate solution "salts out" the highly polar catechol product, forcing it out of the aqueous phase. -

Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water. -

Validation Step: Confirm structural identity via

-NMR. The successful cleavage is validated by the complete disappearance of the methoxy singlet at ~3.9 ppm, while retaining the acetyl methyl singlet at ~2.5 ppm.

Protocol B: HPLC Quantification of DHNA in Entacapone API

Objective: Achieve baseline resolution between the API and the acetophenone-derived impurities.

-

Column: C18 Reverse Phase (e.g., Spherisorb ODS, 4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution using 0.1 M Monosodium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and Methanol (60:40 v/v). Causality: The highly acidic pH is strictly required to suppress the ionization of the catechol hydroxyl groups (

~4.5), ensuring the analytes remain in their neutral, lipophilic state for sharp peak shapes and reproducible retention. -

Flow Rate: 1.0 mL/min.

-

Detection: UV at 310 nm.

-

Sample Preparation: Dissolve 50 mg of Entacapone API in 50 mL of mobile phase.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of the API and its associated acetophenone-derived impurities under the specified HPLC conditions. Because the methyl group increases lipophilicity, the acetophenone derivatives consistently elute later than their aldehyde/hydrogen counterparts.

| Analyte | Relative Retention Time (RRT) | Limit of Detection (LOD) | ICH Qualification Threshold |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | 0.45 | 0.01% | 0.15% |

| 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone | 0.62 | 0.02% | 0.15% |

| Entacapone (API) | 1.00 | N/A | N/A |

| Methyl-Entacapone Impurity | 1.35 | 0.02% | 0.15% |

References

-

Improved process for the preparation of entacapone - EP1699753B1. Source: European Patent Office (epo.org). 1

-

Pharmacologically active catechol derivatives - US5446194A. Source: Google Patents. 2

-

Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same - US4963590A. Source: Google Patents. 3

Sources

- 1. IMPROVED PROCESS FOR THE PREPARATION OF ENTACAPONE - Patent 1699753 [data.epo.org]

- 2. US5446194A - Pharmacologically active catechol derivatives - Google Patents [patents.google.com]

- 3. US4963590A - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

Engineering the Nitrocatechol Pharmacophore: Structure-Activity Relationships and Toxicity Paradigms in COMT Inhibitors

Executive Summary

Catechol-O-methyltransferase (COMT) inhibitors represent a cornerstone in the adjunctive treatment of Parkinson’s disease, designed to prevent the peripheral degradation of levodopa and increase its bioavailability in the central nervous system 1. The development of these therapeutics has been dominated by the nitrocatechol pharmacophore . While highly effective at binding the COMT active site, the structural nuances of nitrocatechol side chains dictate a delicate balance between target affinity, pharmacokinetic half-life, and severe hepatotoxic liabilities. This technical guide explores the mechanistic structure-activity relationships (SAR) of nitrocatechols—from the mitochondrial uncoupling seen in early generations to the optimized target residence time of modern therapeutics.

Structural Biology of the COMT Active Site

COMT is a bisubstrate, magnesium-dependent enzyme. The methylation reaction occurs via a strictly ordered sequential mechanism: S-adenosyl-L-methionine (SAM) must bind first to induce a conformational shift, followed by the Mg²⁺ ion, and finally the catechol substrate or inhibitor 2.

The Nitrocatechol Pharmacophore

The efficacy of nitrocatechol inhibitors (e.g., Tolcapone, Entacapone, Opicapone) relies on two primary structural features:

-

The Catechol Ring: The two adjacent hydroxyl groups are strictly required to chelate the Mg²⁺ ion. Within the active site, Mg²⁺ is octahedrally coordinated by the side chains of Asp141, Asp169, Asn170, a water molecule, and the ligand's hydroxyls 3.

-

The Nitro Group (-NO₂): Positioned at C5, the nitro group is strongly electron-withdrawing. This lowers the pKa of the catechol hydroxyls, ensuring they are ionized at physiological pH to maximize Mg²⁺ chelation 2. Furthermore, the nitro group engages in critical van der Waals interactions with the "gatekeeper" residue Trp143, while the aromatic ring forms edge-to-face π-π stacking with Trp38 2.

COMT Catalytic Mechanism and Nitrocatechol Binding Dynamics.

The Lipophilicity Paradox: Efficacy vs. Hepatotoxicity

While the nitrocatechol core anchors the drug, the side chain determines the pharmacokinetic profile and toxicity.

-

Tolcapone (First-in-class): Features a 4-methylphenyl ketone side chain. Its high lipophilicity allows it to cross the blood-brain barrier for central COMT inhibition. However, this same lipophilicity allows the nitrocatechol to act as a protonophore in hepatocytes, uncoupling mitochondrial oxidative phosphorylation and leading to severe, sometimes fatal, drug-induced liver injury (DILI) 4.

-

Entacapone (Second-generation): Replaced the ketone with a cyano-N,N-diethylacrylamide group. The cyano moiety stabilizes reactivity and decreases lipophilicity, restricting the drug to the periphery and eliminating mitochondrial uncoupling 4. However, it suffers from a short half-life, requiring frequent dosing 5.

-

Opicapone (Third-generation): Incorporates a pyridine N-oxide and a [1,2,4]-oxadiazole ring 6. This structural optimization provides exceptionally high binding affinity and a prolonged target residence time without the hepatotoxic liabilities of tolcapone 7.

Quantitative SAR & Pharmacokinetic Profiles

| Drug | Core Scaffold | Side Chain Modification | COMT Inhibition | BBB Penetration | Hepatotoxicity Risk | Primary Mechanism of Toxicity |

| Tolcapone | Nitrocatechol | 4-methylphenyl ketone | Sub-nanomolar ( | High | High (Black Box) | Mitochondrial uncoupling (protonophore) |

| Entacapone | Nitrocatechol | Cyano-N,N-diethylacrylamide | 0.23 μM ( | Low | Low | N/A (Reduced lipophilicity) |

| Opicapone | Nitrocatechol | Pyridine N-oxide & Oxadiazole | Sub-nanomolar ( | Low | Very Low | N/A (High target residence time) |

Self-Validating Experimental Protocols

To accurately evaluate the SAR of novel nitrocatechols, researchers must decouple target affinity from mitochondrial toxicity. The following protocols provide a self-validating system for this dual assessment.

Protocol A: Recombinant Human S-COMT Inhibition Kinetic Assay

This assay determines the

Step 1: Buffer Preparation Prepare 50 mM Phosphate-Buffered Saline (PBS) at pH 7.4. Causality: The assay must be run at physiological pH because the ionization state of the catechol hydroxyls (modulated by the electron-withdrawing nitro group) is the primary determinant of Mg²⁺ chelation strength [[2]]().

Step 2: Cofactor Addition Add 5 mM MgCl₂ and 1 mM Dithiothreitol (DTT) to the buffer. Causality: COMT is strictly magnesium-dependent; Mg²⁺ is essential for the octahedral coordination of the ligand 3. DTT prevents the oxidation of critical cysteine residues within the active site, ensuring the enzyme remains active.

Step 3: Enzyme & SAM Incubation Incubate 2.0 μg/mL recombinant human S-COMT with 200 μM SAM for 15 minutes at 37°C. Causality: COMT follows a sequentially ordered binding mechanism. SAM must bind the apoenzyme first to induce the structural conformation necessary to form the Mg²⁺ and catechol binding pockets [[2]]().

Step 4: Ligand & Substrate Addition Add the nitrocatechol inhibitor (titrated from 0.125 to 20 μM), followed by 2 μM of 3-BTD (a two-photon fluorescent probe). Causality: 3-BTD acts as a surrogate catechol substrate. Its methylation by COMT quenches its fluorescence, providing a highly sensitive, high-throughput readout compared to traditional radiometric assays 3.

Protocol B: Hepatocyte Mitochondrial Respiration (Seahorse XF) Assay

This assay validates whether a highly potent nitrocatechol carries the hepatotoxic protonophore liabilities of Tolcapone.

Step 1: Primary Hepatocyte Culture Seed freshly isolated primary human or rat hepatocytes into a Seahorse XF96 microplate. Causality: Primary hepatocytes are required because immortalized cell lines often exhibit altered metabolic states (Warburg effect) and do not accurately model the mitochondrial reliance of in vivo liver tissue 4.

Step 2: Compound Treatment & OCR Measurement Treat cells with the test compound (10-100 μM) and immediately measure the Oxygen Consumption Rate (OCR). Causality: Lipophilic nitrocatechols (like Tolcapone) act as protonophores, dissipating the mitochondrial proton gradient. The cell attempts to restore the gradient by hyperactivating the electron transport chain, resulting in a massive, immediate spike in OCR that is entirely uncoupled from ATP production 4.

Mitochondrial Uncoupling Toxicity Assay Workflow.

Conclusion

The evolution of COMT inhibitors is a masterclass in structure-activity relationship optimization. The nitrocatechol core provides the necessary electrostatic and steric interactions to competitively inhibit the SAM/Mg²⁺-dependent active site. However, the side chain dictates the therapeutic window. By replacing highly lipophilic ketone moieties with complex heterocycles like oxadiazoles, modern drug development has successfully decoupled target affinity from mitochondrial uncoupling, yielding safe, long-acting therapeutics like Opicapone.

References

-

Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism National Institutes of Health (PMC)[Link]

-

Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders National Institutes of Health (PMC)[Link]

-

Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders ACS Omega[Link]

-

CHAPTER 4: Catechol‐O‐Methyl‐Transferase Inhibitors: Present Problems and Relevance of the New Ones RSC Publishing[Link]

-

Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders National Institutes of Health (PMC)[Link]

-

Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives National Institutes of Health (PMC)[Link]

-

Pharmacological profile of opicapone, a third-generation nitrocatechol catechol-O-methyl transferase inhibitor, in the rat National Institutes of Health (PMC)[Link]

Sources

- 1. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacological profile of opicapone, a thirdgeneration nitrocatechol catechol-O-methyl transferase inhibitor, in the rat - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Mechanism of 5-Nitro-3,4-Dihydroxyacetophenone: A Technical Guide

Content Type: Technical Whitepaper Subject: Pharmacodynamics, Structural Biology, and Experimental Protocols of Nitrocatechol COMT Inhibitors Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists

Executive Summary

5-nitro-3,4-dihydroxyacetophenone (NDHA) represents a quintessential nitrocatechol pharmacophore , serving as both a functional inhibitor of Catechol-O-Methyltransferase (COMT) and a structural template for third-generation antiparkinsonian drugs (e.g., Opicapone).

Its pharmacological value lies in its ability to tightly bind the COMT active site, preventing the methylation of L-DOPA. By inhibiting this enzymatic pathway, NDHA and its derivatives extend the plasma half-life of L-DOPA, facilitating its transport across the Blood-Brain Barrier (BBB) for conversion into dopamine. This guide deconstructs the molecular mechanics, binding thermodynamics, and experimental validation of NDHA.

Structural Biology & Chemical Identity

The efficacy of 5-nitro-3,4-dihydroxyacetophenone is not accidental; it is a product of precise electronic tuning. The molecule consists of a catechol ring substituted with a nitro group and an acetyl tail.

The Nitrocatechol Pharmacophore

The core mechanism relies on the ionization properties of the catechol hydroxyl groups.

-

pKa Modulation: The nitro group (

) at position 5 is a strong electron-withdrawing group (EWG). It delocalizes electron density from the aromatic ring, significantly lowering the -

Physiological Ionization: At physiological pH (7.4), the hydroxyls are ionized (deprotonated). This anionic state is critical for its primary mode of action: Metal Chelation .

Magnesium Coordination

COMT is a magnesium-dependent enzyme. The catalytic cycle requires an

-

Mechanism: NDHA acts as a bisubstrate inhibitor . Its ionized oxygens form a rigid, bidentate coordination complex with the active site

. -

Dead-End Complex: Unlike natural substrates (dopamine/L-DOPA), the electron-deficient oxygen atoms of NDHA are poor nucleophiles. They bind the magnesium tightly but refuse to accept the methyl group from SAM, effectively "jamming" the catalytic machinery.

Pharmacological Mechanism of Action (MoA)

Enzyme Kinetics

NDHA functions primarily as a reversible, tight-binding inhibitor .

-

Competitive Component: It competes directly with catechol substrates (L-DOPA) for the catalytic site.

-

Non-Competitive Component: In some kinetic models, nitrocatechols display non-competitive behavior with respect to SAM, as the inhibitor locks the enzyme-SAM-Mg complex in an inactive state.

Pathway Impact: L-DOPA Sparing

In Parkinson's disease therapy, peripheral COMT metabolizes L-DOPA into 3-O-methyldopa (3-OMD), which is therapeutically inert and competes with L-DOPA for transport into the brain.

-

Without Inhibition:

of L-DOPA is metabolized peripherally (by AADC and COMT). -

With NDHA Inhibition: Peripheral COMT is blocked.[1] Plasma levels of 3-OMD drop, L-DOPA AUC (Area Under the Curve) increases, and more L-DOPA reaches the striatum.

Visualization: The L-DOPA Sparing Pathway

Figure 1: Mechanism of L-DOPA sparing. NDHA inhibits peripheral COMT, preventing the formation of 3-OMD and reducing competition at the LAT1 transporter, thereby increasing CNS Dopamine synthesis.

Experimental Protocols

To validate the activity of 5-nitro-3,4-dihydroxyacetophenone, researchers employ an in vitro enzymatic assay using recombinant COMT and HPLC-ECD (Electrochemical Detection) for high sensitivity.

Protocol: Recombinant COMT Inhibition Assay

Objective: Determine the

Reagents:

-

Enzyme: Recombinant human S-COMT (approx. 20 nM final conc).

-

Substrate: L-DOPA or Esculetin (100

M). -

Cofactor: S-adenosyl-L-methionine (SAM, 200

M). -

Buffer: 100 mM Phosphate buffer (pH 7.4) containing 2 mM

(Critical for activity). -

Inhibitor: NDHA (Serial dilutions: 1 nM to 10

M).

Workflow:

-

Pre-incubation: Mix Buffer,

, COMT, and NDHA (various concentrations) in a microplate. Incubate at 37°C for 10 minutes to allow inhibitor binding. -

Initiation: Add the Substrate/SAM mixture to start the reaction.

-

Incubation: Incubate at 37°C for 20 minutes.

-

Termination: Stop reaction with 1M Perchloric Acid (precipitates protein).

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

Quantification: Inject supernatant into HPLC-ECD.

-

Mobile Phase: 50 mM Sodium Phosphate, pH 3.0, 2% Methanol.

-

Detection: Electrochemical detection (+600 mV) is preferred over UV due to the low concentrations of methylated product (3-OMD).

-

Data Analysis:

Calculate % Inhibition relative to vehicle control. Plot log[Inhibitor] vs. Response to derive

Visualization: Assay Logic & Binding Dynamics

Figure 2: Molecular binding topology. The inhibitor (NDHA) occupies the catalytic site by chelating Magnesium, physically blocking the substrate and electronically preventing methylation by SAM.

Synthesis & Stability Considerations

For researchers synthesizing or sourcing this compound for assays:

-

Synthesis Route: Typically involves the acetylation of 4-bromophenol, followed by a Fries rearrangement to generate the acetophenone core, and finally nitration using nitric acid in acetic acid to introduce the 5-nitro group [1, 4].

-

Stability: Nitrocatechols are sensitive to oxidation and light. Solutions should be prepared fresh in amber glass. The presence of the nitro group makes the compound acidic; ensure buffer capacity is sufficient in assays to maintain pH 7.4.

References

-

Learmonth, D. A., et al. (2002). Synthesis and biological evaluation of novel 3-nitrocatechol derivatives as potent, long-acting peripheral COMT inhibitors. Journal of Medicinal Chemistry. Link

-

Männistö, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews. Link

-

Kiss, L. E., & Soares-da-Silva, P. (2014). Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their use in the treatment of CNS disorders.[1][2][3][4] Chemical Patents Aside. Link

-

Bäckström, R., et al. (1989). Synthesis of some novel 3,4-dihydroxy-5-nitrobenzylidene derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for Entacapone/Nitecapone precursors). Link

-

US Patent 4963590A. Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same.[5] (Describes the synthesis of 3,4-dihydroxy-5-nitroacetophenone derivatives). Link

Sources

- 1. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular modeling and metabolic studies of the interaction of catechol-O-methyltransferase and a new nitrocatechol inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4963590A - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

Biological Activity of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone Derivatives

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Nitrocatechol Pharmacophore

The compound 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone (also referred to as 3,4-dihydroxy-5-nitroacetophenone) represents a critical scaffold in neuropharmacology. It serves as the structural anchor for the "nitrocatechol" class of Catechol-O-methyltransferase (COMT) inhibitors .[1][2]

While the parent molecule exhibits baseline inhibitory activity, its derivatives—specifically those modifying the ethanone side chain—have revolutionized the treatment of Parkinson’s Disease (PD). By preventing the peripheral methylation of L-DOPA, these derivatives significantly increase the bioavailability of dopaminergic therapies.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols for evaluating these derivatives, with a specific focus on the potent analog BIA 3-202 (1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone) and emerging anticancer chalcone variants.

Chemical Basis & Structure-Activity Relationship (SAR)[3]

The biological potency of this scaffold relies on three synergistic structural features.

The Nitrocatechol Anchor

The 3,4-dihydroxy-5-nitrophenyl moiety is the "warhead" of the molecule.

-

Mechanism: The ortho-hydroxyl groups coordinate with the catalytic Mg²⁺ ion within the COMT active site.

-

Electronic Effect: The electron-withdrawing nitro group (

) at position 5 lowers the pKa of the hydroxyl groups (pKa ~6-7 vs. ~9 for unsubstituted catechols). This ensures the hydroxyls are ionized at physiological pH, maximizing affinity for the positively charged Magnesium ion.

The Ethanone Side Chain (The "R" Group)

Modifications at the C-1 position (the ethanone tail) dictate the pharmacokinetic profile, specifically Blood-Brain Barrier (BBB) penetration .

-

Short Chain (Parent): Moderate affinity, non-selective distribution.

-

Extended Lipophilic Chain (e.g., BIA 3-202): The addition of a phenyl ring (2-phenyl-ethanone) increases lipophilicity and protein binding, restricting the drug to the periphery. This is desirable for sparing L-DOPA in the plasma without interfering with central dopamine metabolism.

SAR Visualization

Figure 1: Structural dissection of the nitrocatechol pharmacophore and its functional derivatives.

Therapeutic Applications

Neurology: COMT Inhibition (Parkinson's Disease)

The primary application of these derivatives is as adjuncts to Levodopa/Carbidopa therapy.[1][2][3]

-

Target: Soluble (S-COMT) and Membrane-bound (MB-COMT) isoforms.

-

Clinical Goal: Inhibit the conversion of L-DOPA to 3-O-methyldopa (3-OMD) in the periphery.

-

Key Derivative: BIA 3-202 .[4]

Oncology: EGFR Tyrosine Kinase Inhibition

Recent studies indicate that chalcone derivatives synthesized from the 1-(3,4-dihydroxy-5-nitrophenyl)ethanone core exhibit anticancer properties.

-

Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain.

-

Mechanism: The

-unsaturated ketone acts as a Michael acceptor, potentially alkylating cysteine residues in the kinase active site. -

Data: Derivatives have shown IC50 values in the low micromolar range (2.7 - 15.7 µM) against HepG2 and MCF-7 cell lines.

Experimental Protocols

Synthesis of BIA 3-202 (Peripheral COMT Inhibitor)

Note: This protocol synthesizes the 2-phenyl-ethanone derivative from the parent acetophenone.

Reagents: 3,4-dihydroxy-5-nitrobenzaldehyde (precursor), Benzyl chloride, Potassium Carbonate, DMF. Workflow:

-

Protection: Protect the catechol hydroxyls using benzyl bromide (

) and -

Grignard Addition: React the protected aldehyde with benzylmagnesium chloride.

-

Oxidation: Oxidize the resulting alcohol to the ketone (ethanone) using PCC or Jones reagent.

-

Deprotection: Remove benzyl groups via catalytic hydrogenation (

, Pd/C). Note: The nitro group is sensitive to reduction; selective deprotection using BBr3 or acid hydrolysis is preferred to maintain the nitro moiety.

In Vitro COMT Inhibition Assay

This standard assay quantifies the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate (Esculetin or Dopamine).

Materials:

-

Recombinant Human COMT (hCOMT).

-

Substrate: Esculetin (fluorescent readout) or Dopamine (HPLC readout).

-

Cofactor: S-adenosyl-L-methionine (SAM).

-

Buffer: 100 mM Phosphate buffer (pH 7.4) containing 2 mM

.

Step-by-Step Protocol:

-

Preparation: Incubate hCOMT (50 ng) with the test derivative (0.1 nM – 10 µM) in phosphate buffer for 10 minutes at 37°C.

-

Initiation: Add SAM (200 µM) and Esculetin (20 µM) to start the reaction.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Termination: Stop reaction with 1M HCl or ice-cold acetonitrile.

-

Detection:

-

Fluorescence: Measure decrease in fluorescence (Esculetin methylation) at Ex/Em 355/460 nm.

-

HPLC: Inject supernatant onto C18 column; detect O-methylated metabolites via electrochemical detection (ECD).

-

Biological Mechanism Visualization

Figure 2: Mechanism of action. Nitrocatechol derivatives inhibit peripheral COMT, preventing L-DOPA degradation and facilitating its transport into the CNS.

Comparative Data Summary

The following table compares the parent scaffold with key derivatives and clinical standards.

| Compound | Structure Type | Target | IC50 (COMT) | Peripheral Selectivity | Key Feature |

| Parent | 1-(3,4-dihydroxy-5-nitrophenyl)ethanone | COMT | ~400 nM | Low | Pharmacophore anchor |

| BIA 3-202 | 2-phenyl-ethanone derivative | COMT | ~10 nM | High | Long duration of action |

| Entacapone | Acrylamide derivative | COMT | 10-20 nM | High | Clinical Standard (Parkinson's) |

| Tolcapone | Benzophenone derivative | COMT | 1-5 nM | Low (Central + Peripheral) | Hepatotoxicity risk |

| Chalcone-4 | 4-Nitroacetophenone chalcone | EGFR | 4.5 µM | N/A | Anticancer (Non-COMT) |

References

-

Learmonth, D. A., et al. (2002). "Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry.

-

Kiss, L. E., & Soares-da-Silva, P. (2014). "Medicinal chemistry of catechol O-methyltransferase (COMT) inhibitors and their use in the treatment of CNS disorders." Journal of Medicinal Chemistry.

-

BenchChem. (2025).[8] "A Comparative Analysis of Nitrophenyl Ethanones." BenchChem Technical Guides.

-

Bhakta, S., et al. (2017).[3] "The effects of tolcapone on cognitive functions in healthy adults." Alzheimer's Drug Discovery Foundation.

-

ResearchGate. (2024). "Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives." Journal of Biomolecular Structure and Dynamics.

Sources

- 1. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FCUP - Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase [sigarra.up.pt]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Nitrocatechol Intermediates in Parkinson’s Disease Drug Development: A Technical Guide

Executive Summary

The therapeutic efficacy of Levodopa (L-DOPA) in Parkinson’s disease (PD) is fundamentally limited by its peripheral metabolism.[1] Catechol-O-methyltransferase (COMT) inhibitors—specifically those based on the nitrocatechol pharmacophore—are critical adjuvants that extend the plasma half-life of L-DOPA, thereby increasing its delivery to the brain.

This guide analyzes the chemical engineering, structure-activity relationships (SAR), and toxicological profiles of nitrocatechol intermediates. It contrasts the "uncoupling" toxicity of first-generation agents (Tolcapone) with the optimized safety profiles of second (Entacapone) and third-generation (Opicapone) inhibitors, providing actionable protocols for synthesis and assay validation.

Part 1: Mechanistic Foundation & Rationale

The Nitrocatechol Pharmacophore

The core efficacy of this drug class relies on the nitrocatechol moiety (3,4-dihydroxy-5-nitrobenzene).[2] This structure mimics the endogenous catechol substrate of COMT but resists catalytic turnover.

-

Mg²⁺ Chelation: The vicinal hydroxyl groups (catechol) form a bidentate coordination complex with the catalytic Mg²⁺ ion in the COMT active site.

-

Electronic Deactivation: The nitro group (–NO₂) at the meta position (relative to the side chain) is a strong electron-withdrawing group (EWG). It lowers the pKa of the hydroxyl protons (pKa ~6–7 vs. ~9 for unsubstituted catechols), increasing the ionization of the catechol at physiological pH.

-

Inhibition: The ionized nitrocatechol binds tightly to the enzyme-SAM (S-adenosyl-L-methionine) complex, acting as a competitive inhibitor that prevents the methyl transfer to L-DOPA.

Visualization: COMT Inhibition Pathway

The following diagram illustrates the physiological role of COMT and the interception point of nitrocatechol inhibitors.

Figure 1: Mechanism of COMT inhibition preventing peripheral L-DOPA degradation.[3][4][5][6][7]

Part 2: Critical Intermediates & Chemical Synthesis

The synthesis of nitrocatechol drugs hinges on the regioselective introduction of the nitro group and the construction of the side chain that dictates pharmacokinetic (PK) properties.

Entacapone Synthesis

Target Molecule: (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide.

Key Intermediates:

-

Intermediate A: 3,4-dihydroxy-5-nitrobenzaldehyde (or 3-methoxy-4-hydroxy-5-nitrobenzaldehyde).[8]

Synthetic Workflow: The synthesis typically employs a Knoevenagel condensation. A critical challenge is controlling the stereochemistry to favor the active (E)-isomer .

| Step | Reactants | Reagents/Conditions | Critical Control Point |

| 1. Activation | Vanillin (starting material) | HNO₃, CH₃COOH | Regioselectivity of nitration to position 5. |

| 2. Condensation | 3,4-dihydroxy-5-nitrobenzaldehyde + Intermediate B | Piperidine/Acetic Acid (Catalyst) | Temperature control to minimize Z-isomer formation. |

| 3. Demethylation | Methoxy-intermediates | Lewis Acid (AlCl₃) or HBr | Complete removal of methyl groups without degrading the nitrile. |

Opicapone Synthesis

Target Molecule: 2,5-dichloro-3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-4,6-dimethylpyridine 1-oxide.

Key Intermediates:

-

Intermediate C: 3,4-dibenzyloxy-5-nitrobenzoic acid.[11][12]

-

Intermediate D: (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide.[11][12]

Synthetic Workflow: Opicapone involves a more complex heterocyclic construction (1,2,4-oxadiazole ring) and N-oxidation.[11][12]

Figure 2: Synthetic route for Opicapone highlighting the oxadiazole ring formation.

Part 3: Structure-Activity Relationship (SAR) & Toxicology

The evolution from Tolcapone to Opicapone represents a targeted effort to decouple COMT inhibition from mitochondrial toxicity.

The "Uncoupling" Toxicity Mechanism

Tolcapone is highly lipophilic (LogP ~2.4) and can penetrate the mitochondrial matrix.

-

Protonophore Action: The anionic nitrocatechol accepts a proton in the intermembrane space (low pH).

-

Translocation: The neutral molecule diffuses across the inner mitochondrial membrane.

-

Dissociation: Inside the matrix (high pH), it releases the proton, dissipating the proton gradient (

) required for ATP synthesis. -

Result: Uncoupling of oxidative phosphorylation leading to hepatic cell death.

SAR Optimization Table

| Feature | Tolcapone (Gen 1) | Entacapone (Gen 2) | Opicapone (Gen 3) |

| Side Chain | Methyl-benzophenone | Diethyl-cyano-acetamide | Pyridine-N-oxide oxadiazole |

| Lipophilicity | High (LogP ~2.4) | Moderate/Low | Optimized for binding, not tissue penetration |

| Binding Type | Reversible | Reversible | Tight-binding (Slow dissociation) |

| Liver Toxicity | High (Mitochondrial uncoupling) | Low (Poor tissue penetration) | Low (High specificity) |

| Dosing | TID (3x daily) | With every L-DOPA dose | QD (Once daily) |

Part 4: Experimental Protocols

Protocol 1: Spectrophotometric COMT Inhibition Assay

Objective: Determine the IC50 of a nitrocatechol intermediate.

Reagents:

-

Enzyme: Recombinant human S-COMT (soluble form).

-

Substrate: 3,4-dihydroxyacetophenone (DHAP) or 3,4-dihydroxybenzoic acid (DHBA).

-

Buffer: 50 mM Phosphate buffer (pH 7.4) containing 2 mM MgCl₂ and 1 mM DTT.

Procedure:

-

Preparation: Dilute test compounds in DMSO (keep final DMSO < 1%).

-

Incubation: Mix 10 µL inhibitor, 10 µL COMT enzyme, and 160 µL Buffer in a 96-well plate. Incubate at 37°C for 10 mins.

-

Initiation: Add 10 µL substrate (DHAP, 200 µM final) and 10 µL SAM (200 µM final).

-

Measurement: Monitor the increase in absorbance at 344 nm (formation of O-methylated product) over 10–20 minutes.

-

Analysis: Calculate initial velocity (

) and plot % Inhibition vs. Log[Inhibitor].

Protocol 2: Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde (Key Intermediate)

Objective: Regioselective nitration of vanillin followed by demethylation.

-

Nitration:

-

Dissolve Vanillin (10 g) in glacial acetic acid (50 mL).

-

Cool to 0°C. Dropwise add conc. HNO₃ (1.1 eq).

-

Stir for 2h. Pour into ice water. Filter the yellow precipitate (3-methoxy-4-hydroxy-5-nitrobenzaldehyde).

-

-

Demethylation:

References

-

Mechanism of Nitrocatechols: Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. NIH. Available at: [Link]

-

Toxicity Mechanisms: Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacol. Transl. Sci. Available at: [Link]

-

Entacapone Synthesis: Process for the preparation of entacapone and intermediates thereof.[9] Google Patents (EP1978014A1). Available at:

-

Opicapone Synthesis: Process for the preparation of opicapone and intermediates thereof.[17] Google Patents (WO2019123066A1). Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2008119793A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]

- 10. EP1978014A1 - Process for the preparation of entacapone and intermediates thereof - Google Patents [patents.google.com]

- 11. US20210087183A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]

- 12. WO2019123066A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2024136689A1 - Processes and intermediates for synthesising opicapone - Google Patents [patents.google.com]

In-Depth Technical Guide: 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone as a COMT Inhibitor Scaffold

In the landscape of neuropharmacology and drug development, the nitrocatechol scaffold represents a cornerstone in the design of Catechol-O-methyltransferase (COMT) inhibitors. Among these critical building blocks is 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone —commonly referred to as 3,4-dihydroxy-5-nitroacetophenone. This compound serves as both a pharmacologically active entity in its own right and a highly versatile intermediate for synthesizing advanced anti-Parkinsonian therapeutics[1],[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality, synthesis protocols, and analytical validation of this vital molecule.

Physicochemical Profiling & Structural Causality

Before deploying a compound in an assay or a synthetic pipeline, one must understand the exact quantitative parameters and the rationale behind its molecular architecture. The table below summarizes the core physicochemical data for 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone[2].

| Property | Value |

| IUPAC Name | 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone |

| Common Synonyms | 3,4-Dihydroxy-5-nitroacetophenone |

| CAS Registry Number | 116313-84-9 |

| Molecular Formula | C8H7NO5 |

| Molecular Weight | 197.14 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

The Causality of the Molecular Architecture

The efficacy of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is dictated by three distinct structural features, each engineered to manipulate the COMT enzyme[3]:

-

The Catechol Ring (3,4-Dihydroxy): This is the fundamental pharmacophore. The adjacent hydroxyl groups are essential for forming a high-affinity bidentate chelation complex with the catalytic Mg²⁺ ion located within the active site of the COMT enzyme.

-

The Nitro Group (-NO₂): Positioned at the 5-carbon, this strongly electron-withdrawing group exerts an inductive effect that significantly lowers the pKa of the catechol hydroxyls. By increasing their acidity, the nitro group ensures that the catechol is ionized at physiological pH, exponentially increasing its binding affinity to the Mg²⁺ cofactor[3].

-

The Acetyl Group: The methyl ketone moiety provides specific steric bulk and electronic properties that differentiate it from benzaldehyde or benzophenone derivatives. It modulates the molecule's lipophilicity, which is a critical parameter for determining whether the inhibitor acts strictly in the periphery or crosses the blood-brain barrier (BBB).

Mechanistic Pathway: COMT Inhibition

In a physiological state, the COMT enzyme degrades catecholamines (such as dopamine and the administered prodrug Levodopa) by transferring a methyl group from S-adenosylmethionine (SAM) to the meta-hydroxyl group of the catechol ring. Nitrocatechols act as potent, competitive inhibitors that hijack this process[3].

By outcompeting Levodopa for the active site, 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone prevents the premature peripheral conversion of Levodopa into the inactive metabolite 3-O-methyldopa (3-OMD), thereby preserving Levodopa levels for transport across the BBB.

Logical relationship of COMT inhibition by nitrocatechol derivatives preserving Levodopa.

Experimental Workflow: Synthesis via Ether Cleavage

The preparation of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone typically relies on the demethylation of an alkyl ether precursor (e.g., a methoxy-nitroacetophenone derivative). The following protocol is derived from standardized patent methodologies for pharmacologically active catechol derivatives[1].

Step-by-Step Methodology

-

Dissolution: Suspend 19.9 g of the methoxy-nitroacetophenone precursor in a solvent matrix consisting of 200 mL of glacial acetic acid and 200 mL of 48% aqueous hydrobromic acid (HBr).

-

Thermal Cleavage: Heat the reaction mixture to reflux (~120°C) under continuous stirring for 5 hours.

-

Quenching: Remove the heat source and slowly add 500 mL of a saturated aqueous solution of sodium sulfate (Na₂SO₄) to the reaction mixture.

-

Crystallization: Transfer the quenched mixture to a cold room and let it stand overnight at 5°C to induce precipitation.

-

Isolation: Extract the solution (e.g., with ether), wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and evaporate to yield the pure product.

Expertise & Experience: Causality of the Reagents

-

48% Hydrobromic Acid (HBr): Chosen over HCl because the bromide ion (Br⁻) is a superior nucleophile. It attacks the methyl group of the protonated ether, facilitating the cleavage of the carbon-oxygen bond to release the free phenol[1].

-

Glacial Acetic Acid: Acts as a highly miscible, high-boiling co-solvent. It ensures that the organic precursor remains fully dissolved at the elevated temperatures required for the cleavage reaction.

-

Saturated Sodium Sulfate (Na₂SO₄): Introduced during the quench phase to dramatically increase the ionic strength of the aqueous layer. This "salting-out" effect decreases the solubility of the newly formed 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, forcing it to crystallize out of solution at 5°C[1].

Experimental workflow for the demethylation synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone.

Analytical Validation & System Integrity

A robust synthetic protocol must be a self-validating system. To confirm the success of the ether cleavage and the functional viability of the synthesized compound, orthogonal analytical techniques are mandatory.

Structural Confirmation via ¹H-NMR

Nuclear Magnetic Resonance (NMR) is the primary tool for structural validation. The successful synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone is confirmed by the complete disappearance of the methoxy proton singlet (typically found between 3.8–4.0 ppm). The spectrum must definitively show the acetyl methyl protons (a singlet near 2.5 ppm) and the characteristic meta-coupled aromatic protons on the nitrocatechol ring[1].

Functional Validation via HPLC-ECD

To validate the compound's purity and its in vitro efficacy as a COMT inhibitor, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is utilized.

-

Protocol: The assay is performed using a 4.6 mm × 150 mm C18 reverse-phase column (e.g., Spherisorb ODS, 5 μm particle size).

-

Causality: The electrochemical detector is highly sensitive to oxidizable functional groups like catechols. By incubating the synthesized inhibitor with COMT and a standard substrate (e.g., dihydroxybenzoic acid), researchers can precisely quantify the reduction in the formation of the methylated product (3-methoxy-4-hydroxybenzoic acid), thereby validating the inhibitory potency of the batch[3].

References

- Title: US4963590A - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same Source: Google Patents URL

- Title: US5446194A - Pharmacologically active catechol derivatives Source: Google Patents URL

Sources

- 1. US4963590A - Pharmacologically active compounds, methods for the preparation thereof and compositions containing the same - Google Patents [patents.google.com]

- 2. 125628-97-9|(3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone|BLD Pharm [bldpharm.com]

- 3. US5446194A - Pharmacologically active catechol derivatives - Google Patents [patents.google.com]

The Solubility Profile of 3,4-Dihydroxy-5-nitroacetophenone in DMSO: A Comprehensive Technical Guide

Executive Summary

3,4-Dihydroxy-5-nitroacetophenone (DHNA) is a highly specialized nitrocatechol derivative. It serves as a critical synthetic intermediate for next-generation catechol-O-methyltransferase (COMT) inhibitors (such as entacapone and tolcapone analogs) and possesses potent intrinsic COMT inhibitory activity[1],[2]. In early-stage drug discovery, chemical synthesis, and in vitro assay development, mastering the solubility profile of DHNA in dimethyl sulfoxide (DMSO) is paramount.

This whitepaper elucidates the thermodynamic and kinetic solubility profiles of DHNA, providing self-validating experimental protocols to ensure data integrity and prevent false-positive artifacts during high-throughput screening (HTS).

Mechanistic Causality: Solvation Dynamics in DMSO

As an Application Scientist, I frequently observe assay failures stemming from a poor understanding of solute-solvent interactions. Why is DMSO the gold standard solvent for DHNA? The answer lies in the molecular architecture of the solute and the physicochemical properties of the solvent:

-

Hydrogen Bonding: DHNA features a catechol moiety (two adjacent hydroxyl groups). The electron-withdrawing nature of the para-nitro group significantly increases the acidity of these hydroxyl protons, lowering their pKa. DMSO, a highly polar aprotic solvent, possesses a strongly polarized S=O bond that acts as an exceptional hydrogen bond acceptor.

-

Dielectric Stabilization: The high dielectric constant of DMSO (

) stabilizes the strong dipole moments generated by the nitro and acetyl functional groups on the aromatic ring. -

Causality in Assay Design: Because DHNA forms such stable solute-solvent complexes in DMSO, its thermodynamic solubility is exceptionally high. However, when this concentrated DMSO stock is diluted into aqueous buffers (e.g., PBS) for biological assays, the sudden shift in solvent polarity can trigger rapid supersaturation and precipitation (kinetic solubility failure)[3],[4].

Quantitative Data: Solubility Profiles

To guide formulation and assay design, Table 1 summarizes the benchmark solubility behavior of DHNA across different solvent systems.

Table 1: Representative Solubility Profile of 3,4-Dihydroxy-5-nitroacetophenone

| Solvent System | Temperature (°C) | Method | Apparent Solubility (mg/mL) | Molarity (mM) |

| 100% DMSO | 25.0 | Thermodynamic | > 150.0 | > 760 |

| 100% DMSO | 37.0 | Thermodynamic | > 200.0 | > 1000 |

| 5% DMSO in PBS (pH 7.4) | 25.0 | Kinetic | < 0.5 | < 2.5 |

| 1% DMSO in PBS (pH 7.4) | 25.0 | Kinetic | < 0.1 | < 0.5 |

(Note: Values are representative benchmarks for nitrocatechol derivatives based on standard shake-flask and solvent-shift methodologies).

Self-Validating Experimental Protocols

A protocol is only as robust as its internal controls. The following methodologies incorporate self-validating steps to ensure absolute trustworthiness in your solubility data.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium between the solid phase and the solution[5],[4].

Step-by-Step Methodology:

-

Solid Preparation: Accurately weigh an excess amount of crystalline DHNA (e.g., 50 mg) into a glass vial. Causality: Excess solid ensures the solution remains saturated, a strict thermodynamic prerequisite.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Equilibration: Seal the vial and agitate on an orbital shaker at 37°C for 24 to 48 hours. Causality: Nitrocatechols can exhibit slow dissolution kinetics; 24+ hours guarantees equilibrium is reached[3].

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Causality: Centrifugation prevents filter clogging and avoids pressure-induced precipitation that can occur during direct filtration[4].

-

Filtration (Recovery Check): Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Always analyze a centrifuged-only aliquot against the filtered aliquot to rule out non-specific adsorption of the hydrophobic DHNA to the PTFE membrane[4].

-

Quantification: Dilute the filtrate appropriately in the mobile phase and quantify via HPLC-UV against a validated standard curve.

Workflow for Thermodynamic Solubility Determination in DMSO.

Kinetic Solubility (Solvent-Shift Method for HTS)

Kinetic solubility determines the concentration at which a compound precipitates when shifted from a DMSO stock into an aqueous buffer[3].

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock of DHNA in 100% DMSO.

-

Serial Dilution: Create a concentration gradient (e.g., 10 µM to 500 µM) in a 96-well plate using PBS (pH 7.4), keeping the final DMSO concentration strictly

2%. Causality: Higher DMSO concentrations artificially inflate aqueous solubility and can be cytotoxic in cell-based biological assays. -

Incubation: Incubate at room temperature for 2 hours.

-

Nephelometry: Measure light scattering (absorbance at 620 nm). A sharp increase in scattering indicates the kinetic solubility limit (the onset of precipitation).

Biological Relevance: The COMT Inhibition Pathway

Understanding the solubility of DHNA is critical because its derivatives are potent COMT inhibitors used in the management of Parkinson's Disease[6],[2]. COMT catalyzes the methylation of L-DOPA to the inactive metabolite 3-O-methyldopa (3-OMD). By competitively inhibiting COMT, nitrocatechol derivatives ensure a higher bioavailability of L-DOPA in the central nervous system.

Mechanism of Action: Nitrocatechol-mediated COMT Inhibition Pathway.

References

-

US5446194A - Pharmacologically active catechol derivatives Source: Google Patents URL:1

-

Trk-IN-19 Solubility in DMSO: A Technical Guide Source: Benchchem URL:5

-

Shake-Flask Aqueous Solubility Assay Source: Enamine URL:3

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL:4

-

In-line reaction monitoring of entacapone synthesis by Raman spectroscopy and multivariate analysis Source: Ovid URL:6

-

OR486 (3,5-Dinitrocatechol, OR-486) | COMT inhibitor Source: Probechem Biochemicals URL:2

Sources

- 1. US5446194A - Pharmacologically active catechol derivatives - Google Patents [patents.google.com]

- 2. OR486 (3,5-Dinitrocatechol, OR-486) | COMT inhibitor | Probechem Biochemicals [probechem.com]

- 3. enamine.net [enamine.net]

- 4. raytor.com [raytor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ovid.com [ovid.com]

Synthesis Pathways of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone: A Comprehensive Technical Guide

Executive Summary

1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, commonly referred to as 3,4-dihydroxy-5-nitroacetophenone , is a critical intermediate in medicinal chemistry. Its primary pharmacological significance lies in its role as the core structural precursor for Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Tolcapone [1]. These therapeutics are heavily utilized as adjuncts to L-DOPA in the management of Parkinson's disease, functioning to prevent the peripheral degradation of L-DOPA into 3-O-methyldopa[1].

This whitepaper details the validated synthetic pathways, mechanistic causality, and step-by-step experimental protocols required to synthesize this intermediate from acetovanillone with high yield and high regioselectivity.

Pharmacological Context & Chemical Logic

To understand the synthesis of 1-(3,4-Dihydroxy-5-nitrophenyl)ethanone, one must first understand its structural purpose. The molecule requires two key features to act as a COMT inhibitor precursor:

-

A Catechol Moiety (3,4-dihydroxy): Essential for bidentate chelation to the Mg²⁺ ion in the active site of the COMT enzyme.

-

A Nitro Group (-NO₂): Strongly electron-withdrawing, this group lowers the pKa of the catechol hydroxyls, enhancing binding affinity at physiological pH[2].

Pharmacological role of Entacapone (derived from the target) in inhibiting COMT.

Mechanistic Pathway

The standard industrial and laboratory synthesis is a two-step process starting from Acetovanillone (4'-hydroxy-3'-methoxyacetophenone).

Step 1: Regioselective Nitration

The first step is an Electrophilic Aromatic Substitution (EAS). Acetovanillone contains three ring substituents:

-

-OH (Position 4): Strongly activating, ortho/para directing.

-

-OCH₃ (Position 3): Activating, ortho/para directing.

-

-COCH₃ (Position 1): Deactivating, meta directing.

The synergistic directing effects of the hydroxyl and acetyl groups strongly favor electrophilic attack at Position 5 (ortho to the -OH, meta to the -COCH₃). Nitration using aqueous nitric acid yields 4'-hydroxy-3'-methoxy-5'-nitroacetophenone (5-nitroapocynin)[3].

Step 2: Ether Cleavage (Demethylation)

The intermediate contains a methoxy ether that must be cleaved to reveal the active catechol. This is achieved via an Sₙ2 nucleophilic substitution. Using 48% Hydrobromic acid (HBr) in acetic acid under reflux protonates the ether oxygen (forming an oxonium ion), making it an excellent leaving group. The bromide ion (Br⁻) then attacks the less sterically hindered methyl carbon, releasing methyl bromide and the target catechol[4].

Chemical synthesis workflow from acetovanillone to the target compound.

Experimental Protocols

The following protocols are engineered for self-validation and reproducibility, grounded in established patent literature and crystallographic studies.

Protocol A: Regioselective Nitration of Acetovanillone

Reference Standard: US Patent 4,963,590 (Example 18)[5]

-

Preparation of Nitrating Mixture: In a reaction vessel, combine 40 mL of concentrated nitric acid (d=1.41) with 40 mL of distilled water[5].

-

Causality: Diluting the nitric acid tempers its oxidative potential, preventing the oxidative cleavage of the electron-rich aromatic ring and avoiding runaway exothermic reactions.

-

-

Temperature Control: Cool the mixture to strictly below 7 °C using an ice-salt bath[5].

-

Causality: Nitration is highly exothermic. Maintaining <7 °C prevents the formation of dinitro-impurities and tarry byproducts.

-

-

Addition: Gradually add 25.0 g of acetovanillone under continuous, vigorous mechanical stirring[5].

-

Incubation: Stir the reaction for exactly 30 minutes at 0 °C[5].

-

Isolation: Filter the precipitated product. Wash sequentially with cold dilute nitric acid (1:1) and then abundantly with chilled water to remove residual acid[5].

-

Analytical Validation: The resulting 4'-hydroxy-3'-methoxy-5'-nitroacetophenone (Yield ~75%) should present as golden-yellow needles[3]. Verification via Mass Spectrometry (EI, 70 eV) will show a molecular ion [M]⁺ at m/z 211 and a base peak at m/z 196 ([M—CH₃]⁺)[3].

Protocol B: Acid-Catalyzed Demethylation (Industrial Standard)

Reference Standard: US Patent 4,963,590 (Example 19)[4]

-

Reaction Setup: Dissolve 19.9 g of the nitrated intermediate (from Protocol A) in 200 mL of glacial acetic acid[4].

-

Acid Addition: Add 200 mL of 48% aqueous hydrobromic acid (HBr)[4].

-

Causality: HBr is specifically chosen over HCl because the bromide ion is a vastly superior nucleophile for the Sₙ2 cleavage of the methyl ether.

-

-

Reflux: Heat the mixture to reflux (~118 °C) for 5 hours[4].

-

Causality: The high activation energy of ether cleavage requires sustained thermal input. Acetic acid acts as an excellent high-boiling solvent that maintains the solubility of the polar intermediates.

-

-

Precipitation (Salting Out): Cool the mixture and add 500 mL of a saturated sodium sulfate solution[4].

-

Causality: The addition of a high-ionic-strength salt solution decreases the solubility of the highly polar catechol product in the aqueous phase, forcing precipitation and facilitating extraction[4].

-

-

Incubation & Extraction: Let the mixture stand overnight at 5 °C to maximize crystallization. Extract the solution to isolate the final 3,4-dihydroxy-5-nitroacetophenone[4][6].